molecular formula C17H27NO2 B12654374 6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol CAS No. 93982-29-7

6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol

Cat. No.: B12654374
CAS No.: 93982-29-7
M. Wt: 277.4 g/mol
InChI Key: BETTYWBXTMYLPE-UHFFFAOYSA-N
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Description

6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol is an organic compound that belongs to the class of alkylated phenols. It is characterized by the presence of a tert-butyl group, a morpholinomethyl group, and xylenol moiety. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol typically involves the alkylation of xylenol with tert-butyl groups and the subsequent introduction of a morpholinomethyl group. One common method involves the vapor phase catalytic methylation of 2-tert-butylphenol with methanol at temperatures ranging from 280°C to 300°C . This process selectively forms 6-tert-butyl-2-methylphenol, which can then be further modified to introduce the morpholinomethyl group.

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic processes. The use of zinc oxide as a catalyst in an alkaline medium is common for the initial alkylation step . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The tert-butyl and morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol has several applications in scientific research:

Mechanism of Action

The antioxidant properties of 6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic hydroxyl group plays a crucial role in this process. The compound interacts with free radicals, converting them into more stable molecules and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol is unique due to the presence of the morpholinomethyl group, which enhances its solubility and reactivity compared to other alkylated phenols. This makes it particularly useful in applications requiring high solubility and stability.

Properties

CAS No.

93982-29-7

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

6-tert-butyl-3,4-dimethyl-2-(morpholin-4-ylmethyl)phenol

InChI

InChI=1S/C17H27NO2/c1-12-10-15(17(3,4)5)16(19)14(13(12)2)11-18-6-8-20-9-7-18/h10,19H,6-9,11H2,1-5H3

InChI Key

BETTYWBXTMYLPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2CCOCC2)O)C(C)(C)C

Origin of Product

United States

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